
2-Chloro-6-iodopyridine
Overview
Description
Chemical Name: 2-Chloro-6-iodopyridine
CAS Number: 258506-66-0
Molecular Formula: C₅H₃ClIN
Molecular Weight: 239.44 g/mol
Physical Properties:
- Melting Point: 42–43°C (lit.)
- Boiling Point: 255°C
- Density: 2.052 g/cm³
- Flash Point: 108°C
- Storage Conditions: 2–8°C, protected from light .
Chemical Structure:
The compound features a pyridine ring substituted with chlorine at position 2 and iodine at position 4. The electron-withdrawing halogen atoms influence its reactivity, making it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura couplings (e.g., with N-methylindole-2-boronic acid under microwave irradiation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-iodopyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, 2-chloropyridine can be iodinated at the 6-position using iodine and a suitable catalyst . Another method involves the direct chlorination and iodination of pyridine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Chloro-6-iodopyridine is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its halogen substituents (chlorine and iodine) allow for diverse reactivity patterns, making it a valuable precursor in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Table 1: Key Reactions Involving this compound
Reaction Type | Conditions | Products Generated |
---|---|---|
Nucleophilic Substitution | Base (e.g., NaOMe), elevated temperature | Substituted pyridine derivatives |
Palladium-Catalyzed Coupling | Pd(0) catalyst, base (e.g., Cs2CO3) | Arylated products with high selectivity |
Heck Reaction | Bromo-chloro derivatives with alkenes | Disubstituted products |
Biological Applications
Development of Pharmaceuticals
The compound is significant in medicinal chemistry, particularly in the synthesis of biologically active molecules. For instance, it has been used to create various nucleoside analogs that can serve as potential antiviral agents.
Case Study: Synthesis of Nucleosides
In a study published in the Royal Society of Chemistry, this compound was involved in the synthesis of 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides through palladium-catalyzed coupling reactions. While the resulting nucleosides did not exhibit significant antiviral activity, the methodology demonstrated the utility of this compound in generating complex nucleoside structures .
Industrial Applications
Agrochemicals and Specialty Chemicals
In industrial settings, this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity allows for the efficient synthesis of compounds that are critical for these applications.
Table 2: Industrial Uses of this compound
Application Type | Specific Uses |
---|---|
Agrochemicals | Pesticides and herbicides |
Dyes | Colorants for textiles |
Specialty Chemicals | Catalysts and intermediates in chemical processes |
Table 3: Comparison with Related Compounds
Compound | Key Features | Applications |
---|---|---|
2-Chloropyridine | Halogenated pyridine with limited reactivity | Synthesis of pharmaceuticals |
2-Iodopyridine | Higher reactivity due to iodine | Used in coupling reactions |
4-Chloropyridine | Different positional isomer | Diverse applications in organic synthesis |
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodopyridine involves its reactivity as a halogenated pyridine. The chlorine and iodine atoms on the pyridine ring make it a versatile intermediate for various chemical transformations. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Below is a comparative analysis of 2-Chloro-6-iodopyridine and structurally related pyridine derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Physical Properties Comparison
Reactivity and Functional Group Analysis
Halogen Reactivity :
- This compound : Iodine at C6 acts as a superior leaving group compared to chlorine, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings. Chlorine at C2 stabilizes the ring electronically .
- 5-Chloro-2-fluoro-4-iodopyridine : Fluorine’s strong electron-withdrawing effect enhances the reactivity of iodine at C4 in Ullmann-type couplings .
- 6-Bromo-2-chloro-3-iodopyridine : Bromine at C6 and iodine at C3 allow sequential functionalization, useful in multi-step syntheses .
Hydroxyl Group Impact :
Research Findings and Key Insights
Suzuki Coupling Efficiency :
- This compound reacts with boronic acids at iodine (C6) preferentially due to lower bond dissociation energy (C–I vs. C–Cl), achieving >90% yield in palladium-catalyzed reactions .
Halogen Exchange Reactions :
- Bromine or iodine substituents in polyhalogenated pyridines (e.g., 6-Bromo-2-chloro-3-iodopyridine) enable selective displacement, allowing modular synthesis of complex molecules .
Solubility Challenges :
- Hydroxyl-containing derivatives (e.g., 2-Chloro-5-hydroxypyridine) exhibit improved aqueous solubility but require protection/deprotection strategies during synthesis .
Biological Activity
2-Chloro-6-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which significantly influence its reactivity and biological interactions.
- Molecular Formula : CHClIN
- CAS Number : 258506-66-0
- Purity : Typically ≥95% in commercial preparations
The halogen atoms in this compound enhance its binding affinity to biological targets, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activity. The presence of halogens can enhance the lipophilicity of the molecule, aiding in membrane penetration and subsequent antimicrobial action. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
This compound has been investigated for its anticancer properties. A molecular docking study revealed that this compound could effectively inhibit certain cancer-related enzymes, such as tyrosine kinases, which are crucial in cancer cell signaling pathways. In vitro tests showed that derivatives of this compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity and selectivity towards molecular targets. This mechanism is critical for its efficacy as an antimicrobial and anticancer agent .
Study on Anticancer Activity
A recent study focused on the synthesis of new derivatives based on this compound and their evaluation as Bcr-Abl tyrosine kinase inhibitors. The results indicated that several synthesized compounds displayed potent inhibitory effects, with some derivatives achieving IC values in the low nanomolar range against cancer cell lines .
Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of various halogenated pyridine derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Biological Activities of this compound Derivatives
Derivative | Activity Type | Target/Pathway | IC or MIC |
---|---|---|---|
Compound A | Anticancer | Bcr-Abl Tyrosine Kinase | 50 nM |
Compound B | Antimicrobial | Various Bacterial Strains | 10 µg/mL |
Compound C | Antimicrobial | Fungal Strains | 5 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-6-iodopyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogen-exchange reactions (e.g., using NaI/KI in polar aprotic solvents like DMF) or direct iodination of 2-chloropyridine derivatives. Yield optimization requires precise control of temperature (40–80°C) and stoichiometric ratios of reagents. For example, excess iodine monochloride (ICl) may improve iodination efficiency but risks overhalogenation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical to confirm purity .
Q. How should researchers handle discrepancies in reported melting points (e.g., 42–43°C vs. literature variations)?
- Methodological Answer : Variations in melting points often arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate mixtures (3:1 v/v) followed by differential scanning calorimetry (DSC) can resolve ambiguities. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity ≥98% .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure (P302+P350/P305+P351+P338 protocols). Spills require neutralization with sodium thiosulfate and disposal via certified waste management services. Monitor air quality for iodine vapors using gas detectors .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to model electronic properties. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental Suzuki coupling outcomes (e.g., Pd(PPh3)4, K2CO3, 80°C) to validate computational predictions .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data (e.g., <sup>13</sup>C NMR shifts)?
- Methodological Answer : Re-examine solvent effects (PCM model) and conformational sampling (molecular dynamics simulations). Use gauge-including atomic orbitals (GIAO) for NMR shift calculations. If discrepancies persist, consider non-covalent interactions (NCI analysis) or spin-orbit coupling effects from iodine .
Q. How to design a kinetic study for dehalogenation pathways of this compound under catalytic conditions?
- Methodological Answer : Use pseudo-first-order kinetics with excess reductant (e.g., NaBH4). Monitor reaction progress via in-situ FTIR (C–I stretch at 500–600 cm<sup>−1</sup>) and GC-MS. Fit data to Arrhenius/Eyring equations to determine activation parameters. Compare with DFT-derived transition states .
Q. Experimental Design & Troubleshooting
Q. Why might Suzuki-Miyaura coupling of this compound exhibit regioselectivity issues?
- Methodological Answer : Competitive oxidative addition at C–I vs. C–Cl bonds depends on catalyst choice. Use PdCl2(dppf) for selective C–I activation. Characterize by-products via LC-MS and adjust ligand steric bulk (e.g., switch to XPhos) to suppress undesired pathways .
Q. How to optimize solvent systems for chromatographic purification of halogenated pyridine derivatives?
- Methodological Answer : Test binary gradients (e.g., hexane/ethyl acetate, chloroform/methanol) on silica columns. For persistent tailing, add 0.1% triethylamine to suppress silanol interactions. Validate with TLC (Rf = 0.3–0.5) and recover fractions under reduced pressure .
Q. Data Interpretation & Reporting
Q. What criteria distinguish high-quality crystallographic data for this compound derivatives?
- Methodological Answer : Require Rint < 5%, completeness > 98%, and residual density < 1 eÅ<sup>−3</sup>. Validate using checkCIF/PLATON. Report anisotropic displacement parameters for iodine and chlorine atoms .
Q. How to address inconsistencies in bioactivity data across studies (e.g., IC50 variability)?
Properties
IUPAC Name |
2-chloro-6-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAOLINSZGYDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596605 | |
Record name | 2-Chloro-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258506-66-0 | |
Record name | 2-Chloro-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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